4-(1,3,2-Dioxaborinan-2-yl)phenol

Catalog No.
S897469
CAS No.
1640035-73-9
M.F
C9H11BO3
M. Wt
177.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1,3,2-Dioxaborinan-2-yl)phenol

CAS Number

1640035-73-9

Product Name

4-(1,3,2-Dioxaborinan-2-yl)phenol

IUPAC Name

4-(1,3,2-dioxaborinan-2-yl)phenol

Molecular Formula

C9H11BO3

Molecular Weight

177.99 g/mol

InChI

InChI=1S/C9H11BO3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,11H,1,6-7H2

InChI Key

YLDVLLNEXMTXBY-UHFFFAOYSA-N

SMILES

B1(OCCCO1)C2=CC=C(C=C2)O

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)O

4-(1,3,2-Dioxaborinan-2-yl)phenol is an organic compound characterized by its unique structure, which combines a phenolic group with a 1,3,2-dioxaborinane moiety. The phenolic group features a hydroxyl group attached to an aromatic ring, while the dioxaborinane consists of a six-membered heterocyclic ring containing two oxygen atoms and one boron atom. This compound is notable for its potential in organic synthesis and medicinal chemistry due to the reactivity imparted by the boron atom, which can engage in various chemical interactions and bonding mechanisms .

Organic Synthesis

4-(1,3,2-Dioxaborinan-2-yl)phenol, a molecule containing a phenol group and a 1,3,2-dioxaborinane group, finds its primary application in organic synthesis as a versatile building block. The 1,3,2-dioxaborinane group readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions []. This reaction allows for the efficient formation of carbon-carbon bonds between 4-(1,3,2-Dioxaborinan-2-yl)phenol and various organic halides, introducing complex and diverse functionalities. An example of this application is the synthesis of 4-(4-nitrophenyl)phenol, where 4-(1,3,2-dioxaborinan-2-yl)phenol is coupled with 4-bromonitrobenzene using tetrakis(triphenylphosphine)palladium(0) as a catalyst [].

While detailed studies on the biological activity of 4-(1,3,2-Dioxaborinan-2-yl)phenol are sparse, compounds containing boron have been noted for their unique interactions with biological systems. The presence of the boron atom can facilitate reversible covalent bonding with biomolecules, potentially influencing enzyme activities and cellular processes. This feature makes such compounds interesting candidates for further pharmacological exploration .

The synthesis of 4-(1,3,2-Dioxaborinan-2-yl)phenol typically involves several steps that may include:

  • Formation of the dioxaborinane ring: This can be achieved through reactions involving boronic acids or esters.
  • Coupling with phenolic derivatives: The phenolic component can be introduced via coupling reactions such as Suzuki-Miyaura coupling or other cross-coupling methods .
  • Purification: The final product is usually purified through techniques like column chromatography to achieve the desired purity and yield.

Specific detailed synthetic routes are not extensively documented in the literature for this compound alone but can be inferred from similar boron-containing compounds.

4-(1,3,2-Dioxaborinan-2-yl)phenol serves as a valuable building block in organic synthesis. Its applications include:

  • Organic Synthesis: Utilized in Suzuki-Miyaura cross-coupling reactions to create complex organic molecules.
  • Materials Science: Potential use in developing new materials due to its unique structural properties.
  • Medicinal Chemistry: Investigation into its biological properties may lead to new therapeutic agents .

Several compounds share structural similarities with 4-(1,3,2-Dioxaborinan-2-yl)phenol. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenolContains a dimethyl-substituted dioxaborinaneEnhanced steric hindrance may influence reactivity
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenolFeatures a tetramethyl-substituted dioxaborinaneIncreased lipophilicity could affect biological activity
Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoateContains an ester functional groupMay exhibit different reactivity patterns due to ester presence

These compounds illustrate variations in substitution patterns on the dioxaborinane ring and their potential impacts on chemical reactivity and biological activity. The unique combination of features in 4-(1,3,2-Dioxaborinan-2-yl)phenol sets it apart as a versatile candidate for further study in both synthetic and medicinal chemistry contexts .

4-(1,3,2-Dioxaborinan-2-yl)phenol exhibits distinctive thermodynamic characteristics that reflect the unique nature of the boron-oxygen heterocyclic system combined with the phenolic functionality. The compound demonstrates remarkable thermodynamic stability under standard conditions, with the six-membered dioxaborinane ring system contributing to reduced ring strain compared to smaller cyclic boronic esters [1] [2].

The boron-oxygen bonds within the dioxaborinane ring exhibit moderate bond energies, typically weaker than carbon-carbon bonds but stronger than many other heteroatom single bonds. Computational studies on related dioxaborinane systems indicate that the ring strain in six-membered boron-containing heterocycles is significantly lower than in five-membered analogues, contributing to enhanced thermodynamic stability [3] [1]. This reduced ring strain manifests as improved resistance to thermal decomposition and decreased tendency for spontaneous ring-opening reactions.
Phase behavior studies reveal that 4-(1,3,2-Dioxaborinan-2-yl)phenol exists as a solid under standard conditions with a molecular weight of 177.99 g/mol [4] [5]. The compound exhibits crystalline characteristics typical of phenolic boronic esters, with intermolecular hydrogen bonding playing a crucial role in solid-state packing. The phenolic hydroxyl group can participate in hydrogen bonding interactions with neighboring molecules, while the dioxaborinane ring provides structural rigidity that influences crystal packing arrangements.

Thermal stability analysis indicates that the compound maintains structural integrity up to approximately 200-350°C, beyond which thermal decomposition occurs [6] [7]. The decomposition pathway typically involves initial cleavage of the boron-oxygen bonds within the dioxaborinane ring, followed by further degradation of the phenolic component. This thermal stability profile is consistent with other phenol-boron compounds and demonstrates the compound's suitability for applications requiring moderate thermal resistance [8] [9].

The thermodynamic formation constants for the dioxaborinane ring system reflect the favorable entropy changes associated with cyclization, offset by the enthalpic costs of boron-oxygen bond formation. The equilibrium between the cyclic boronic ester and its hydrolyzed components is pH-dependent, with the cyclic form predominating under neutral to mildly acidic conditions [10] [11].

Solvation Characteristics and Partition Coefficients

The solvation behavior of 4-(1,3,2-Dioxaborinan-2-yl)phenol reflects the amphiphilic nature of the molecule, containing both hydrophilic (phenolic hydroxyl) and lipophilic (aromatic ring and heterocyclic components) regions. The compound demonstrates poor solubility in water, with insolubility being attributed to the predominance of hydrophobic interactions and the tendency for hydrolysis in aqueous media [4] [12].
The calculated partition coefficient (LogP) of 2.69 indicates moderate lipophilicity, positioning the compound between highly hydrophobic and highly hydrophilic substances [4]. This value suggests favorable partitioning into organic phases relative to aqueous phases, which is consistent with the observed solubility patterns across different solvent systems.

In polar aprotic solvents such as dimethyl sulfoxide and tetrahydrofuran, 4-(1,3,2-Dioxaborinan-2-yl)phenol exhibits good solubility [12] [13]. These solvents provide favorable solvation environments for both the phenolic and boronic ester functionalities without promoting hydrolysis reactions. The enhanced solubility in these media facilitates synthetic applications and analytical procedures.

Alcoholic solvents, including methanol and ethanol, demonstrate limited solubility for the compound [14] [15]. The slight solubility in these protic solvents reflects the balance between favorable hydrogen bonding interactions with the phenolic hydroxyl group and the tendency for the dioxaborinane ring to undergo solvolysis in the presence of nucleophilic alcohol molecules.

The compound exhibits complete insolubility in nonpolar solvents such as hexane and other aliphatic hydrocarbons [14]. This behavior is expected given the presence of polar functional groups and the absence of significant nonpolar surface area to facilitate dissolution in hydrocarbon media.

Temperature-dependent solubility studies reveal that increasing temperature generally enhances solubility in organic solvents, following typical thermodynamic patterns for organic compounds. However, elevated temperatures also accelerate potential decomposition reactions, particularly hydrolysis and oxidation processes [12] [13].

Reactivity Under Various Environmental Conditions

The environmental reactivity profile of 4-(1,3,2-Dioxaborinan-2-yl)phenol demonstrates significant pH dependence, with the compound exhibiting varying stability across different pH regimes. Under acidic conditions (pH < 7), the compound undergoes moderate hydrolysis with half-lives ranging from hours to days, depending on the specific pH and temperature conditions [10] [16].
At neutral pH (approximately 7), the compound maintains reasonable stability with minimal decomposition over extended periods. The half-life under these conditions extends to days or weeks, making neutral pH conditions optimal for storage and handling applications [17] [16]. The stability at physiological pH reflects the thermodynamic favorability of the dioxaborinane ring system under these conditions.

Basic conditions (pH > 9) promote rapid hydrolysis of the boronic ester bonds, with half-lives reduced to minutes or hours depending on the hydroxide concentration and temperature [17] [16]. The hydrolysis mechanism involves nucleophilic attack by hydroxide ions on the boron center, leading to ring opening and formation of phenol and boric acid as the primary decomposition products.

Oxidative conditions present significant challenges for compound stability, with reactive oxygen species promoting oxidation of the boronic ester functionality to yield phenol and boric acid derivatives [18] [19]. The oxidation rates are comparable to those observed for biological thiols under physiological conditions, indicating substantial susceptibility to oxidative degradation [19] [20].

High-temperature conditions accelerate all decomposition pathways, with thermal decomposition becoming predominant above 200°C. The thermal degradation products include phenol, various boron-containing species, and organic fragments derived from ring-opening and subsequent decomposition reactions [6] [7] [9].

Photochemical degradation under ultraviolet light exposure represents another significant environmental reactivity pathway. While specific photodegradation kinetics for this compound are limited, related phenolic boronic esters demonstrate susceptibility to photochemical decomposition, particularly in the presence of sensitizers or under prolonged UV exposure [17] [21].

The compound's reactivity toward various nucleophiles reflects the electrophilic nature of the boron center within the dioxaborinane ring. Water, alcohols, and other nucleophilic species can promote ring-opening reactions, with the reaction rates dependent on nucleophile strength, pH, and temperature conditions [10] [11].

Dates

Last modified: 08-16-2023

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